Cas no 223670-64-2 (Guanidine, [7-(hydroxymethyl)-1-isoquinolinyl]-)

Guanidine, [7-(hydroxymethyl)-1-isoquinolinyl]- structure
223670-64-2 structure
Product name:Guanidine, [7-(hydroxymethyl)-1-isoquinolinyl]-
CAS No:223670-64-2
MF:C11H12N4O
MW:216.239181518555
CID:3914060

Guanidine, [7-(hydroxymethyl)-1-isoquinolinyl]- Chemical and Physical Properties

Names and Identifiers

    • Guanidine, [7-(hydroxymethyl)-1-isoquinolinyl]-
    • Guanidine, N-[7-(hydroxymethyl)-1-isoquinolinyl]-
    • Inchi: 1S/C11H12N4O/c12-11(13)15-10-9-5-7(6-16)1-2-8(9)3-4-14-10/h1-5,16H,6H2,(H4,12,13,14,15)
    • InChI Key: OWLCYXQCVYBHTD-UHFFFAOYSA-N
    • SMILES: N(C1C2=C(C=CC(CO)=C2)C=CN=1)C(=N)N

Experimental Properties

  • Density: 1.41±0.1 g/cm3(Predicted)
  • Boiling Point: 462.7±53.0 °C(Predicted)
  • pka: 14.00±0.10(Predicted)

Guanidine, [7-(hydroxymethyl)-1-isoquinolinyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-10851715-1.0g
N''-[7-(hydroxymethyl)isoquinolin-1-yl]guanidine
223670-64-2 95%
1.0g
$0.0 2023-01-12

Guanidine, [7-(hydroxymethyl)-1-isoquinolinyl]- Related Literature

Additional information on Guanidine, [7-(hydroxymethyl)-1-isoquinolinyl]-

Research Briefing on Guanidine, [7-(hydroxymethyl)-1-isoquinolinyl]- (CAS: 223670-64-2) in Chemical Biology and Pharmaceutical Applications

Guanidine, [7-(hydroxymethyl)-1-isoquinolinyl]- (CAS: 223670-64-2) is a chemically modified guanidine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique isoquinoline scaffold and hydroxymethyl functional group, has been explored for its role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding. Recent studies have highlighted its utility as a versatile building block in medicinal chemistry, offering opportunities for the development of novel therapeutics targeting a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

One of the key areas of investigation surrounding Guanidine, [7-(hydroxymethyl)-1-isoquinolinyl]- is its potential as a kinase inhibitor. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often implicated in various pathological conditions. Preliminary in vitro studies have demonstrated that this compound exhibits selective inhibitory activity against certain kinase isoforms, suggesting its potential as a lead compound for further optimization. Researchers have employed structure-activity relationship (SAR) studies to elucidate the molecular determinants of its inhibitory potency, with a focus on the hydroxymethyl group's contribution to binding affinity and selectivity.

In addition to its kinase inhibitory properties, Guanidine, [7-(hydroxymethyl)-1-isoquinolinyl]- has been investigated for its ability to interact with nucleic acids. Recent findings indicate that this compound can bind to specific DNA and RNA sequences, potentially modulating gene expression or interfering with viral replication. This dual functionality—targeting both proteins and nucleic acids—positions it as a promising candidate for multifunctional drug development. Computational modeling and biophysical assays, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), have been instrumental in characterizing these interactions at the molecular level.

The synthesis and derivatization of Guanidine, [7-(hydroxymethyl)-1-isoquinolinyl]- have also been a focal point of recent research. Advances in synthetic methodologies have enabled the efficient production of this compound and its analogs, facilitating the exploration of its chemical space. For instance, researchers have developed novel catalytic routes to introduce diverse substituents at the isoquinoline ring, thereby expanding the library of derivatives for biological evaluation. These efforts have yielded compounds with improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, which are critical for translational applications.

Despite these promising developments, challenges remain in the clinical translation of Guanidine, [7-(hydroxymethyl)-1-isoquinolinyl]-based therapeutics. Issues such as off-target effects, bioavailability, and toxicity profiles need to be addressed through rigorous preclinical studies. Recent work has focused on optimizing the compound's pharmacodynamic and pharmacokinetic properties through rational design and formulation strategies. For example, nanoparticle-based delivery systems have been explored to enhance its tissue specificity and reduce systemic side effects.

In conclusion, Guanidine, [7-(hydroxymethyl)-1-isoquinolinyl]- (CAS: 223670-64-2) represents a compelling case study in the intersection of chemical biology and pharmaceutical research. Its multifaceted biological activities, coupled with advances in synthetic and analytical techniques, underscore its potential as a scaffold for drug discovery. Future research directions may include further mechanistic studies, in vivo efficacy assessments, and the development of targeted delivery systems to unlock its full therapeutic potential. As the field progresses, this compound is poised to contribute significantly to the development of next-generation therapeutics.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.